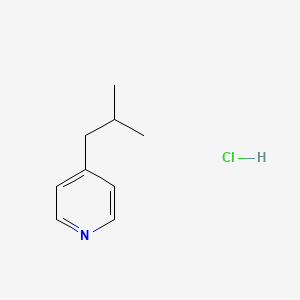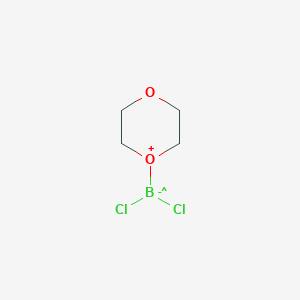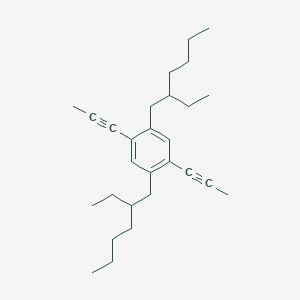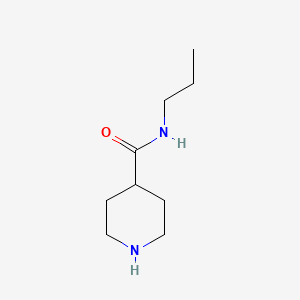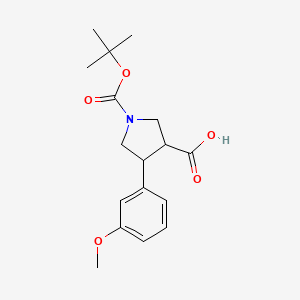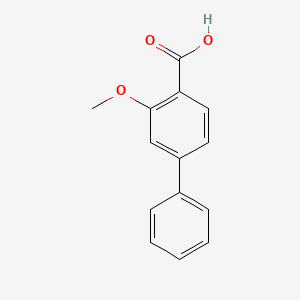
2-甲氧基-4-苯基苯甲酸
概述
描述
2-Methoxy-4-phenylbenzoic acid is an aromatic carboxylic acid with the molecular formula C14H12O3 It is characterized by a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a benzoic acid core
科学研究应用
2-Methoxy-4-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
生化分析
Biochemical Properties
2-Methoxy-4-phenylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of the phenyl group, resulting in the formation of hydroxylated metabolites . Additionally, 2-Methoxy-4-phenylbenzoic acid can bind to transport proteins, facilitating its movement within the cell .
Cellular Effects
2-Methoxy-4-phenylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and inflammation . The compound can modulate cell signaling pathways by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation and cell survival . Furthermore, 2-Methoxy-4-phenylbenzoic acid can alter cellular metabolism by affecting the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-4-phenylbenzoic acid involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of pro-inflammatory mediators . Additionally, 2-Methoxy-4-phenylbenzoic acid can bind to transcription factors, influencing their ability to regulate gene expression . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-phenylbenzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 2-Methoxy-4-phenylbenzoic acid can result in sustained modulation of cellular functions, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-phenylbenzoic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic effects, including liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
2-Methoxy-4-phenylbenzoic acid is involved in metabolic pathways that include its oxidation and conjugation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-Methoxy-4-phenylbenzoic acid also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the enzymatic reactions .
Transport and Distribution
Within cells and tissues, 2-Methoxy-4-phenylbenzoic acid is transported and distributed through interactions with transport proteins and binding proteins . The compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, transporters such as organic anion transporting polypeptides (OATPs) play a role in the cellular uptake of 2-Methoxy-4-phenylbenzoic acid . These interactions influence the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methoxy-4-phenylbenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of 2-Methoxy-4-phenylbenzoic acid within the cell . These factors contribute to the compound’s ability to modulate cellular functions at the subcellular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2-Methoxy-4-phenylbenzoic acid typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products.
化学反应分析
Types of Reactions: 2-Methoxy-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4-formylbenzoic acid or 2-methoxy-4-carboxybenzoic acid.
Reduction: Formation of 2-methoxy-4-cyclohexylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the electrophile used.
作用机制
The mechanism of action of 2-Methoxy-4-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or inhibition of key enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-Methoxybenzoic acid: Similar structure but lacks the phenyl group.
2-Methoxybenzoic acid: Similar structure but lacks the phenyl group and has the methoxy group in a different position.
4-Phenylbenzoic acid: Similar structure but lacks the methoxy group.
Uniqueness: 2-Methoxy-4-phenylbenzoic acid is unique due to the presence of both a methoxy group and a phenyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-methoxy-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIRXZLYQHBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595590 | |
| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-18-1 | |
| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide](/img/structure/B1611779.png)
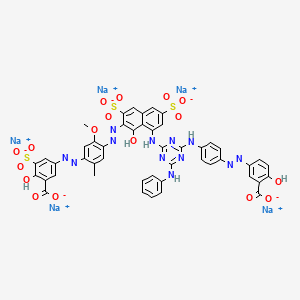
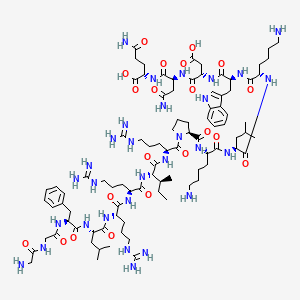
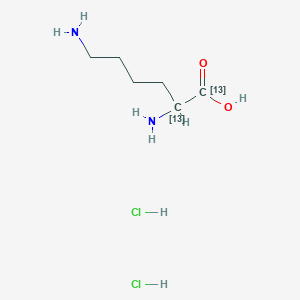
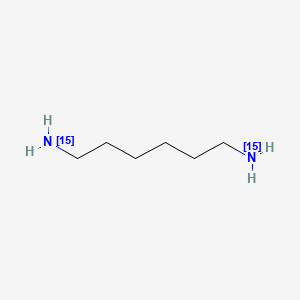

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)
